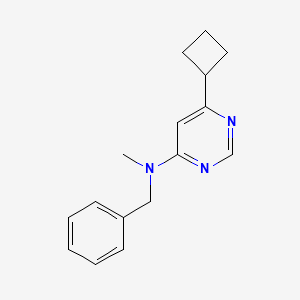

N-benzyl-6-cyclobutyl-N-methylpyrimidin-4-amine

Description

N-benzyl-6-cyclobutyl-N-methylpyrimidin-4-amine is a pyrimidine derivative featuring a cyclobutyl substituent at position 6 of the pyrimidine ring and an N-benzyl-N-methylamine group at position 4. Pyrimidine-based compounds are widely studied in medicinal chemistry due to their versatility in interacting with biological targets, such as kinases and receptors.

Propriétés

IUPAC Name |

N-benzyl-6-cyclobutyl-N-methylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3/c1-19(11-13-6-3-2-4-7-13)16-10-15(17-12-18-16)14-8-5-9-14/h2-4,6-7,10,12,14H,5,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJSQXQKWGMCKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NC=NC(=C2)C3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of N-benzyl-6-cyclobutyl-N-methylpyrimidin-4-amine typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps:

Formation of the pyrimidine ring: This can be achieved by reacting benzylidene acetones with ammonium thiocyanate in refluxing benzene or cyclohexanol.

Aromatization: The heterocyclic ring is then aromatized by boiling in xylene in the presence of sulfur.

Substitution reactions:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Analyse Des Réactions Chimiques

N-benzyl-6-cyclobutyl-N-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Pharmacological Applications

Neuropeptide Y Receptor Modulation

N-benzyl-6-cyclobutyl-N-methylpyrimidin-4-amine has been studied for its ability to interact with neuropeptide Y (NPY) receptors. NPY plays a crucial role in various physiological processes, including appetite regulation, anxiety, and circadian rhythms. Compounds that can modulate NPY receptor activity may have therapeutic potential in treating obesity, anxiety disorders, and sleep disturbances .

Anticancer Activity

Research indicates that this compound may inhibit specific deubiquitinases involved in cancer progression. For instance, studies have shown that targeting the USP1/UAF1 complex with pyrimidine derivatives can lead to apoptosis in cancer cells, suggesting a pathway for developing novel anticancer therapies . This mechanism highlights the importance of N-benzyl-6-cyclobutyl-N-methylpyrimidin-4-amine in cancer research.

Mechanistic Insights

Cellular Pathways

The compound has been linked to various cellular pathways including:

- JAK/STAT Signaling : Involved in immune response and cell growth.

- MAPK/ERK Pathway : Critical for cell division and differentiation.

- NF-κB Pathway : Plays a role in inflammation and immune response.

These pathways are significant as they are often dysregulated in diseases such as cancer and autoimmune disorders .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neuropeptide Y Receptor Interaction | Demonstrated modulation of NPY receptor activity leading to reduced anxiety-like behavior in animal models. |

| Study 2 | Anticancer Activity | Showed that the compound inhibits USP1/UAF1 deubiquitinase activity, promoting apoptosis in breast cancer cell lines. |

| Study 3 | Cellular Mechanisms | Identified involvement in JAK/STAT signaling pathway, enhancing immune response against tumor cells. |

Synthesis and Structural Analysis

The synthesis of N-benzyl-6-cyclobutyl-N-methylpyrimidin-4-amine typically involves multi-step organic reactions that allow for the incorporation of cyclobutyl and benzyl groups onto the pyrimidine core. Structural modifications can significantly influence its biological activity, making structure-activity relationship (SAR) studies essential for optimizing its therapeutic potential .

Mécanisme D'action

The mechanism of action of N-benzyl-6-cyclobutyl-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, leading to antiproliferative effects on certain pathogens . The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate.

Comparaison Avec Des Composés Similaires

Structural and Substituent Analysis

The following table summarizes key structural features of N-benzyl-6-cyclobutyl-N-methylpyrimidin-4-amine and its analogs:

*Calculated based on structural composition.

Key Observations:

- Substituent Effects: Cyclobutyl vs. N-Substituents: The N-benzyl-N-methyl group enhances lipophilicity relative to N-phenyl or N-methyl analogs, influencing membrane permeability . Electron-Withdrawing Groups: The nitro group in may confer redox activity, absent in the target compound.

Activité Biologique

N-benzyl-6-cyclobutyl-N-methylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial and Antiviral Properties

Research indicates that N-benzyl-6-cyclobutyl-N-methylpyrimidin-4-amine exhibits notable antimicrobial and antiviral properties. Its structure allows it to interact with various biological targets, potentially inhibiting the growth of pathogens. Preliminary studies suggest that the compound could be effective against a range of microorganisms, although specific data on its efficacy against particular strains is limited.

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory effects. It may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. This mechanism is particularly relevant in conditions characterized by chronic inflammation, such as arthritis and other autoimmune disorders .

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of N-benzyl-6-cyclobutyl-N-methylpyrimidin-4-amine. In vitro assays have shown that it can significantly inhibit the proliferation of cancer cell lines, suggesting its role as a candidate for cancer therapy. The compound's effectiveness varies across different cancer types, indicating a need for further investigation into its structure-activity relationship (SAR) .

The biological activity of N-benzyl-6-cyclobutyl-N-methylpyrimidin-4-amine is attributed to its ability to bind to specific molecular targets within cells. This binding can modulate enzyme activity or receptor function, leading to altered cellular responses. For instance, it may act as an inhibitor of key enzymes involved in inflammation and tumor progression.

Interaction with Enzymes

The compound's interaction with enzymes such as IkB kinases (IKK) is crucial for its anti-inflammatory properties. By inhibiting IKK, the compound can prevent the activation of the transcription factor NF-κΒ, which plays a significant role in inflammatory responses .

Table 1: Summary of Biological Activities

Case Studies

- Antitumor Efficacy : In a study involving human cancer cell lines, N-benzyl-6-cyclobutyl-N-methylpyrimidin-4-amine demonstrated an IC50 value indicating potent growth inhibition. The results suggested that structural modifications could enhance its efficacy against specific cancer types .

- Anti-inflammatory Mechanism : A recent investigation into the compound's mechanism revealed that it effectively reduces TNFα production in LPS-treated cells, showcasing its potential as an anti-inflammatory agent .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.